molecular formula C17H14ClN3O2 B2986894 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 853727-08-9

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2986894
CAS No.: 853727-08-9
M. Wt: 327.77
InChI Key: LMLKCHQXVHOKCC-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound has shown potential in various scientific research fields due to its unique chemical structure and properties.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLKCHQXVHOKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a 1,3,4-oxadiazole ring and a phenylpropanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, anticancer properties, and its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN3OC_{16}H_{16}ClN_{3}O. The compound features a 1,3,4-oxadiazole ring and a propanamide moiety, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, derivatives of oxadiazoles have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) indicates that the presence of the -N=C-O- group enhances both antibacterial and biofilm inhibitory activity .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

CompoundBacterial StrainBIC50 (µM)IC50 (µM)
Compound AS. aureus0.72.2
Compound BB. subtilis3.910.4
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through in vitro assays. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Anticancer Activity

Research indicates that oxadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. For example, studies have reported that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could interact with receptors that regulate inflammatory responses or cell growth.
  • Biofilm Disruption : The ability to disrupt biofilms enhances its antibacterial efficacy.

Case Studies

A notable study evaluated the efficacy of several oxadiazole derivatives against Staphylococcus aureus, revealing that modifications to the oxadiazole ring significantly impacted their antibacterial potency . Another study highlighted the role of such compounds in inhibiting urease activity, which is critical for the survival of certain pathogens.

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